N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide
Description
Its structure features a sulfonylated piperidine core linked to a 4-fluorophenethyl group via an oxalamide bridge. The 2,5-dimethylphenylsulfonyl moiety may enhance metabolic stability and binding affinity to target proteins, while the 4-fluorophenethyl group could influence pharmacokinetic properties such as lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O4S/c1-18-6-7-19(2)23(17-18)34(32,33)29-16-4-3-5-22(29)13-15-28-25(31)24(30)27-14-12-20-8-10-21(26)11-9-20/h6-11,17,22H,3-5,12-16H2,1-2H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUFBGBRWZEKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 461.6 g/mol. Its structure includes a piperidine moiety, a sulfonyl group, and an oxalamide functional group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.6 g/mol |
| CAS Number | 898461-24-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The sulfonyl group within the compound is believed to play a pivotal role in modulating enzyme activities and receptor interactions.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.
- Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing cellular responses. This interaction can lead to changes in signal transduction pathways critical for cell survival and proliferation.
In Vitro Studies
Research has shown that compounds structurally similar to this compound exhibit significant biological activities:
- Anticancer Activity : In studies involving cell lines derived from various cancers, compounds with similar structures demonstrated the ability to inhibit cell proliferation with IC50 values ranging from 200 nM to 500 nM . This suggests that the compound may have potential as an anticancer agent.
- Neuroprotective Effects : Some derivatives have shown promise in models of neurodegeneration, indicating that they may protect neuronal cells from damage .
Case Studies
- LSD1 Inhibition : A related study focused on compounds designed to inhibit lysine-specific demethylase 1 (LSD1), which is implicated in various cancers. These compounds exhibited competitive inhibition against LSD1 with Ki values as low as 29 nM, highlighting the potential for developing similar inhibitors based on the oxalamide structure .
- Anticonvulsant Activity : Research on piperidine-containing compounds has indicated potential anticonvulsant properties. In models assessing maximal electroshock seizure (MES), some derivatives showed significant efficacy without neurotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound differs from analogs in the following aspects:
Critical Analysis
The 2,5-dimethylphenylsulfonyl group replaces the thiazole ring in 27 and 6, likely reducing solubility but improving metabolic stability by blocking oxidative degradation .
Stereochemical Considerations :
- Compound 7 (piperidin-3-yl) shows significantly reduced activity compared to 6 (piperidin-2-yl), emphasizing the importance of spatial orientation in target engagement. The target compound’s piperidin-2-yl ethyl chain may mimic 6 ’s bioactive conformation .
Synthetic Feasibility :
- The target compound’s synthesis would likely follow methods similar to 27 (TBTU-mediated coupling, HCl deprotection), but the bulkier 2,5-dimethylphenylsulfonyl group might necessitate longer reaction times or higher temperatures .
Research Findings and Implications
- Antiviral Potential: Analogs like 27 inhibit HIV-1 entry with IC₅₀ values in the sub-micromolar range, suggesting the target compound could exhibit comparable or improved activity if optimized for target binding .
- Metabolic Stability : The sulfonyl group in the target compound may reduce hepatic clearance compared to the hydroxymethyl-thiazole in 27 , as seen in related sulfonamide derivatives .
- Toxicity Risks : Fluorinated aromatic moieties (e.g., 4-fluorophenethyl) are associated with cytochrome P450 inhibition in some analogs, necessitating further safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
